5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Organic Synthesis Chemical Stability Building Block Management

Sourcing non-fluorinated tetrahydropyridines for CNS or oncology programs often leads to poor metabolic stability and ambiguous SAR data. 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (CAS 1279874-66-6) solves this as a pre-functionalized, vinylic-fluorine building block supplied as a stable HCl salt. - Enables direct SNAr coupling via the secondary amine; the electron-withdrawing fluorine tunes double-bond reactivity for regioselective diversification. - Delivers a distinct ¹⁹F-NMR signature (~-110 to -120 ppm) for reaction monitoring and quantification in complex mixtures. - Supports MAO-B mechanistic studies where 5-position fluorine substitution alters oxidation kinetics vs. the non-fluorinated parent. Supplied with rigorous purity specifications and cold-chain shipping to preserve shelf-life integrity.

Molecular Formula C5H9ClFN
Molecular Weight 137.58 g/mol
CAS No. 1279874-66-6
Cat. No. B1378840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
CAS1279874-66-6
Molecular FormulaC5H9ClFN
Molecular Weight137.58 g/mol
Structural Identifiers
SMILESC1CNCC(=C1)F.Cl
InChIInChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H
InChIKeyCFHRPMZHUNKRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,2,3,6-tetrahydropyridine HCl Sourcing Guide


5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (CAS 1279874-66-6) is a fluorinated heterocyclic building block within the tetrahydropyridine class, distinguished by a 5-position vinylic fluorine atom and a secondary amine on a partially saturated pyridine ring . It is supplied primarily as a hydrochloride salt (molecular weight 137.58 g/mol, purity specifications ranging from 95% to 98%) to enhance stability and handling compared to the reactive free base form . This compound serves as a versatile intermediate in organic synthesis, with applications in medicinal chemistry and drug discovery where the fluorine atom can modulate physicochemical properties and biological interactions .

Fluorinated heterocyclic building block for medicinal chemistry and drug discovery synthesis.
Supplied as stable hydrochloride salt; free base form is prone to oxidation and polymerization.
Specified purity supports reproducible synthesis; verify lot-specific COA for exact value.

Why 5-Fluoro-1,2,3,6-tetrahydropyridine HCl Cannot Be Substituted


Direct substitution of 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride with a generic tetrahydropyridine or a different halogenated analog is not advisable due to critical differences in physicochemical properties and biological outcomes. The presence and position of the vinylic fluorine atom fundamentally alters the compound's lipophilicity, metabolic stability, and electronic profile compared to non-fluorinated or differently substituted analogs, impacting its performance as a synthetic intermediate and its interaction with biological targets . Furthermore, the hydrochloride salt form is essential for stabilizing the reactive free base, which is prone to oxidation and polymerization; alternative salt forms or the free base itself may exhibit different solubility, handling characteristics, and shelf-life stability, which can compromise experimental reproducibility .

Fluorine position Replacing with non-fluorinated or differently halogenated tetrahydropyridines alters lipophilicity, electronic profile, and metabolic stability, which may shift synthetic intermediate performance and biological probe behavior.
Salt form The hydrochloride salt stabilizes the reactive free base; alternative salt forms or the free base can exhibit different solubility, handling, and shelf-life, compromising experimental reproducibility.
Purity grade Lower purity lots may contain unreacted precursors or decomposition products; specifying a defined purity range is critical for consistent synthetic outcomes.

5-Fluoro-1,2,3,6-tetrahydropyridine HCl: Selection Evidence


Hydrochloride Salt vs. Free Base Stability

The free base of 5-fluoro-1,2,3,6-tetrahydropyridine is documented to be highly reactive and prone to oxidation or polymerization. For this reason, the compound is almost exclusively synthesized, stored, and commercially distributed as its hydrochloride salt or N-Boc protected derivative. The hydrochloride salt form ensures the compound's integrity during storage and use, mitigating the risk of decomposition that would be encountered with the unstable free base .

HCl Salt vs. Free Base Stability
Reported
Target HCl salt; stable under lab conditions
Comparator Free base; highly reactive, prone to oxidation/polymerization
Procurement must specify the hydrochloride salt to ensure usable, stable material.
Qualitative stability difference; free base unsuitable for reliable research.
Organic Synthesis Chemical Stability Building Block Management

Purity Specifications of the Hydrochloride Salt

Commercial vendors specify purity for 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride, with reported values of 95% [1] and 98% . While no direct comparator data exists for this specific compound, these purity specifications are typical for research-grade building blocks and provide a quantifiable baseline for procurement decisions.

Purity Specification
Vendor spec
95% to 98%
Establishes a quality benchmark for procurement; typical research-grade range.
Confirm lot-specific COA; no direct comparator data available.
Analytical Chemistry Procurement Quality Control

Enhanced Aqueous Solubility with HCl Salt

The formation of the hydrochloride salt drastically alters the compound's lipophilicity. The calculated LogP for the free base is ~1.2, indicating moderate lipophilicity and good extraction into organic solvents. In contrast, the LogP for the HCl salt is <0, making it highly hydrophilic and ensuring it partitions exclusively into the aqueous phase . This difference is crucial for applications requiring aqueous solubility versus organic extraction.

Lipophilicity Shift (LogP)
Class-level inference
HCl salt < 0 (highly hydrophilic)
Free base ~1.2 (moderately lipophilic)
Guides solvent selection: HCl salt suits aqueous conditions, free base for organic-phase chemistry.
Calculated values; experimental verification recommended for precise applications.
Physicochemical Properties Drug Discovery Formulation

Distinct ¹⁹F-NMR Signal for Structural Confirmation

The presence of the vinylic fluorine atom provides a unique and distinct signal in ¹⁹F-NMR spectroscopy, typically appearing as a multiplet around -110 to -120 ppm. This is a clear, quantifiable spectral feature that distinguishes it from non-fluorinated tetrahydropyridine analogs, which lack any signal in this region . The ¹H-NMR spectrum is also diagnostic, showing the loss of one vinylic proton compared to the non-fluorinated precursor.

¹⁹F-NMR Signature
Class-level inference
Multiplet around -110 to -120 ppm
Provides a definitive, non-destructive identity confirmation method; non-fluorinated analogs show no signal.
Use as received identity check; chemical shift may vary slightly with solvent and field.
Analytical Chemistry Structural Biology Quality Control

Fluorine Effects on Binding and Metabolic Stability

As a class, fluorinated tetrahydropyridine derivatives exhibit altered biological properties compared to their non-fluorinated counterparts. The incorporation of a fluorine atom can enhance binding affinity to certain enzymes or receptors and improve metabolic stability and bioavailability [1]. While specific quantitative data for 5-fluoro-1,2,3,6-tetrahydropyridine hydrochloride is not available, studies on related compounds show that fluorine substitution can dramatically alter physiochemical properties like logP and pKa, which in turn influence reactivity and biological activity [2].

Fluorine Bioisosteric Effects
Class-level inference
Potential modulation of binding affinity, metabolic stability, and physicochemical properties inferred from fluorinated tetrahydropyridine class.
Supports selection over non-fluorinated analogs for SAR studies; compound-specific data to verify.
Based on general fluorination effects; no direct quantitative data for this compound.
Medicinal Chemistry Drug Design Pharmacology

5-Fluoro-1,2,3,6-tetrahydropyridine HCl Research Applications


Synthesis of Fluorinated Drug Candidates

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride serves as a key building block for introducing a fluorinated tetrahydropyridine moiety into more complex molecules, particularly in the synthesis of advanced oncology drugs and CNS-targeted agents [1]. The vinylic fluorine can enhance target binding affinity and metabolic stability of the resulting drug candidates, making it a valuable tool in lead optimization .

Nucleophilic Building Block in SNAr Coupling

The compound's secondary amine functions as a nucleophile, enabling its use in substitution reactions such as SNAr coupling to pyrimidine scaffolds . The electron-withdrawing nature of the fluorine atom can influence the reactivity of the double bond, providing a distinct synthetic handle compared to non-fluorinated tetrahydropyridines.

Fluorinated Standards and Probes

The unique ¹⁹F-NMR signal (around -110 to -120 ppm) of this compound makes it suitable for use as an internal standard or a probe in ¹⁹F-NMR-based assays . Its distinct spectral signature allows for clear identification and quantification in complex mixtures, providing an advantage over non-fluorinated analogs that lack this handle.

MAO-B Interaction and Neurotoxicity Studies

Given that 1,2,3,6-tetrahydropyridines are known substrates for monoamine oxidase B (MAO-B), this fluorinated analog can be used to investigate structure-activity relationships related to MAO-B oxidation and potential neurotoxicity . The fluorine substitution at the 5-position is expected to alter the rate and pathway of MAO-B-catalyzed oxidation compared to the non-fluorinated parent compound, making it a useful probe for mechanistic studies.

Application
Selection Property
Validation Focus
Synthesis of fluorinated drug candidates
Fluorinated tetrahydropyridine core
Impact of fluorine on target binding and metabolic stability in lead optimization
Nucleophilic building block in SNAr coupling
Secondary amine nucleophile with fluorine-modulated double bond reactivity
Reaction selectivity and yield compared to non-fluorinated tetrahydropyridines
Fluorinated standards and ¹⁹F-NMR probes
Distinct ¹⁹F-NMR signal around -110 to -120 ppm
Identity confirmation and quantification in complex mixtures
MAO-B interaction and neurotoxicity studies
Fluorinated MAO-B substrate
Structure-activity relationship and oxidation pathway alteration vs. parent tetrahydropyridine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.